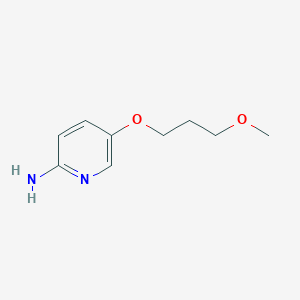

5-(3-Methoxypropoxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-(3-methoxypropoxy)pyridin-2-amine |

InChI |

InChI=1S/C9H14N2O2/c1-12-5-2-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3,(H2,10,11) |

InChI Key |

OAUHFJXQCLPKDG-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the selective functionalization of a pyridine ring, starting from fluorinated or halogenated pyridine derivatives. The key steps include nucleophilic aromatic substitution to introduce the 3-methoxypropoxy group at the 5-position and subsequent amination at the 2-position of the pyridine ring.

Method Based on Fluoropyridine Derivatives and Hydrazine Reduction

A patented method (US20060047124A1) describes a mild and efficient two-step process for preparing 2-aminopyridine derivatives, which can be adapted for the synthesis of this compound:

Nucleophilic substitution with hydrazine monohydrate

- Starting from 3-substituted-2,5,6-trifluoropyridine (where the 3-substituent can be a 3-methoxypropoxy group), the fluorine atoms at the 2-position are substituted by hydrazine monohydrate to yield 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Reaction conditions: 50 to 150 °C (preferably 30 to 100 °C), 2 to 10 hours in a C1-C4 alkyl alcohol solvent such as methanol or ethanol. Hydrazine monohydrate is used in 3 to 15 equivalents relative to the starting material.

Catalytic hydrogenation reduction

- The hydrazino intermediate is then reduced under hydrogen atmosphere in the presence of a Raney nickel catalyst to convert the hydrazino group into an amino group, yielding the desired 2-aminopyridine derivative.

- Conditions: 10 to 35 °C, 10 to 30 hours, with Raney nickel catalyst in 2 to 15 equivalents and solvent volume 20 to 40 times the weight of the intermediate.

This method provides high purity products under mild conditions and avoids harsh high-pressure ammonia amination methods traditionally used. The process can be summarized as follows:

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| (i) | 3-Substituted-2,5,6-trifluoropyridine + hydrazine monohydrate → 2-hydrazino-3-substituted-5,6-difluoropyridine | 50–150 °C, 2–10 h | Hydrazine monohydrate (3–15 eq), methanol/ethanol | Nucleophilic substitution |

| (ii) | Reduction of hydrazino intermediate to amino derivative | 10–35 °C, 10–30 h, H2 atmosphere | Raney nickel (2–15 eq), methanol/ethanol | Catalytic hydrogenation |

This approach is applicable to the preparation of this compound by using 3-(3-methoxypropoxy)-2,5,6-trifluoropyridine as the starting material.

Alternative Synthetic Routes Involving Nucleophilic Aromatic Substitution

Another approach involves nucleophilic aromatic substitution of halogenated pyridine derivatives:

- Starting from 2,6-dibromo-3-aminopyridine, sodium methoxide can be used to introduce methoxy groups, followed by further substitution to install the 3-methoxypropoxy side chain at the 5-position.

- This method, while used for related methoxypyridine compounds, requires longer reaction sequences for assembling coupling intermediates but is effective for introducing methoxy-substituted side chains on pyridine rings.

Related Synthetic Procedures from Patent Literature

A patent (EP2546243A1) describes the preparation of intermediates containing methoxypropoxybenzyl groups, which are structurally related to this compound, involving:

- Reaction of methoxy-substituted benzene derivatives with 3-methoxypropoxy substituents under controlled temperature conditions (-20 °C to room temperature) with subsequent workup and purification steps.

- Use of triethylamine and methanesulfonyl chloride for activation and substitution reactions in organic solvents such as methylene chloride.

- Purification by silica gel chromatography to obtain high yields (up to 82%) of the intermediate compounds.

Though this patent focuses on benzyl derivatives, the methodology for installing the 3-methoxypropoxy group and handling sensitive functional groups is relevant for the synthesis of this compound.

Summary Table of Preparation Methods

Research Findings and Analysis

The hydrazine substitution and Raney nickel reduction method provides a mild and effective route to 2-aminopyridine derivatives with high purity and yield, suitable for sensitive substituents such as 3-methoxypropoxy groups. The use of alcohol solvents and moderate temperatures minimizes side reactions and degradation.

Nucleophilic aromatic substitution methods are versatile for introducing alkoxy substituents but may require longer synthetic sequences and careful control of reaction conditions to achieve regioselectivity and avoid polysubstitution.

The use of methanesulfonyl chloride for activation in related aromatic ether syntheses demonstrates the importance of protecting groups and activation steps in complex molecule assembly, which can be adapted for pyridine derivatives bearing 3-methoxypropoxy substituents.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with LiAlH4 produces the amine derivative.

Scientific Research Applications

5-(3-Methoxypropoxy)pyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropoxy)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridin-2-amine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Q & A

Basic: What are the standard synthetic routes for 5-(3-Methoxypropoxy)pyridin-2-amine, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 3-methoxypropoxy group can be introduced via alkylation of a hydroxylated pyridine precursor (e.g., 5-hydroxypyridin-2-amine) using 3-methoxypropyl bromide or a tosylate derivative under basic conditions (e.g., NaH in DMF at 60–80°C) . Coupling agents like DCC or EDC may be employed to stabilize intermediates . Key parameters include temperature control (60–80°C), anhydrous solvents, and stoichiometric excess of the alkoxy donor to minimize side reactions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

- 1H/13C NMR : Peaks for the methoxypropoxy chain (δ ~3.3–3.5 ppm for OCH2, δ ~1.8–2.0 ppm for CH2CH2) and pyridine protons (δ ~6.5–8.5 ppm) .

- LCMS (ESI) : Expected [M+H]+ ion matching the molecular weight (e.g., calculated for C9H14N2O2: 182.11 g/mol). Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts .

- Crystallization : Recrystallize from ethanol or methanol to enhance purity .

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for coupling steps to improve efficiency .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side reactions .

- Temperature Profiling : Use microwave-assisted synthesis (80–120°C) to accelerate reaction kinetics .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How does the 3-methoxypropoxy substituent influence the electronic and steric properties of the pyridine ring compared to other alkoxy groups?

The 3-methoxypropoxy group introduces:

- Electronic Effects : Electron-donating methoxy enhances ring nucleophilicity, altering reactivity in cross-coupling reactions .

- Steric Effects : The propoxy chain increases steric bulk compared to methoxy, potentially hindering access to the 5-position in electrophilic substitutions.

- Comparative Data :

| Substituent | LogP (Predicted) | Reactivity in SNAr |

|---|---|---|

| 3-Methoxypropoxy | 1.2 | Moderate |

| Methoxy | 0.8 | High |

| Benzyloxy | 2.1 | Low |

This data suggests tailored optimization for specific reaction pathways .

Advanced: What methodologies are suitable for studying the biological interactions of this compound with protein targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for enzyme or receptor interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) with crystal structures from the PDB to predict binding modes .

Advanced: How should researchers address discrepancies in analytical data (e.g., conflicting LCMS or NMR results) for this compound?

- HRMS Validation : Confirm molecular formula accuracy to rule out isobaric interferences .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- Synthesis Replication : Repeat the reaction under controlled conditions to verify reproducibility .

Advanced: What strategies are recommended for evaluating the hydrolytic stability of the 3-methoxypropoxy group under physiological conditions?

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .

- Mass Spectrometry : Identify hydrolysis products (e.g., 5-hydroxypyridin-2-amine) .

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict shelf-life .

Advanced: How can positional isomerism in alkoxy-substituted pyridines be distinguished experimentally?

- NOE NMR : Detect spatial proximity between the methoxypropoxy chain and adjacent protons .

- X-ray Crystallography : Resolve the substitution pattern definitively .

- IR Spectroscopy : Compare vibrational modes of the C-O-C linkage in different isomers .

Advanced: What computational tools are available to model the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity .

- Molecular Dynamics Simulations : Explore solvation effects and membrane permeability (e.g., GROMACS) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.